molecular formula C12H9NO4 B1469846 2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid CAS No. 1384429-51-9

2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid

Cat. No.: B1469846
CAS No.: 1384429-51-9
M. Wt: 231.2 g/mol
InChI Key: UEHSGBUGTHYKCI-UHFFFAOYSA-N
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Description

2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Base-Promoted Rearrangement

    This compound undergoes a base-promoted rearrangement, offering insights into the synthesis of various cage-like structures. For instance, the reaction with sodium hydroxide leads to derivatives like 11-oxa-3,4,5-exo-6-tetrachloropentacyclo undecane-endo-3-carboxylic acid, demonstrating the compound's reactivity and potential as a precursor for more complex structures (Marchand & Chou, 1975).

  • Heterocyclic Compound Synthesis

    The compound serves as a basis for synthesizing a range of heterocyclic compounds with potential biological activity. This includes the synthesis of novel N-substituted ethyl carboxylates and acetates, highlighting its versatility as a chemical scaffold (Kuran et al., 2013).

  • Intramolecular Cycloaddition

    Intramolecular [4+2] cycloaddition of related fulvenes creates unique bridged tricyclic ring systems, demonstrating the compound's potential in constructing complex molecular architectures (Shanmugasundaram & Raghunathan, 1999).

  • Diels-Alder Reaction Derivatives

    Diels-Alder reactions involving this compound lead to polycyclic structures with distinctive conformations. This showcases the compound's utility in stereochemical studies and in synthesizing complex molecular frameworks (Zukerman-Schpector et al., 2001).

Pharmaceutical and Biological Research

  • Cytotoxic Properties Evaluation

    Compounds derived from this acid have been evaluated for their cytotoxic properties in various cell lines, contributing to the understanding of its potential therapeutic applications (Kuran et al., 2013).

  • Chemical Reactivity Studies

    Studies on the chemical reactivity of derivatives of this compound, such as conversion into acyl chlorides and simple amides, provide valuable insights into its potential pharmaceutical applications (Оkovytaya & Tarabara, 2014).

  • Intermolecular Character of Reactions

    Investigating the reactions between derivatives of this compound and other chemicals, such as p-nitrophenyl azide, enhances understanding of its intermolecular interactions and potential in drug development (Tarabara et al., 2009).

Properties

IUPAC Name

2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-8-5-7(12(16)17)4-6-2-1-3-13(9(6)8)11(10)15/h4-5H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHSGBUGTHYKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)C(=O)O)C(=O)C(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid
Reactant of Route 4
2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid
Reactant of Route 5
2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid
Reactant of Route 6
2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.